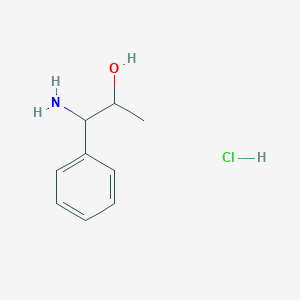

1-Amino-1-phenylpropan-2-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

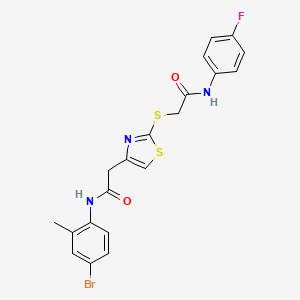

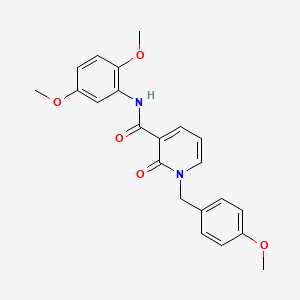

1-Amino-1-phenylpropan-2-ol hydrochloride is a chemical compound with the CAS Number: 102439-90-7 . It has a molecular weight of 187.67 . It is a sympathomimetic agent that acts mainly by causing the release of norepinephrine but also has direct agonist activity at some adrenergic receptors . It is most commonly used as a nasal vasoconstrictor and an appetite depressant .

Synthesis Analysis

The synthesis of (1RS,2SR)-(±)-2-Amino-1-phenyl-1-propanol involves reductive amination of ®-(-)-1-Hydroxy-1-phenyl-2-propanone using ammonia and Raney nickel as a catalyst . The compound is produced by fermentation of molasses with a strain of yeast, and benzaldehyde is added during the course of fermentation .Molecular Structure Analysis

The molecular formula of 1-Amino-1-phenylpropan-2-ol hydrochloride is C9H14ClNO . The InChI code is provided in the references .Chemical Reactions Analysis

The compound reacts with substituted salicylaldehydes to form tridentate chiral Schiff base ligands, which can form H-bonded chiral supramolecular metal-organic architectures .Physical And Chemical Properties Analysis

The compound has a melting point of 169-170°C . It is a white to yellow powder or crystals .Applications De Recherche Scientifique

Antioxidant and Membrane-Stabilizing Properties

1-Amino-1-phenylpropan-2-ol hydrochloride has been explored for its antioxidant and membrane-stabilizing properties. Studies have shown that while these compounds do not possess significant antioxidant or antiradical activity, they exhibit a pronounced anti-hemolytic effect on erythrocyte oxidative stress models. This suggests that they are biologically active compounds capable of producing a membrane-stabilizing effect due to their interaction with cell membrane components (Malakyan et al., 2010).

Uterine Relaxant Activity

Another significant application of 1-amino-1-phenylpropan-2-ol hydrochloride derivatives is in uterine relaxant activity. Novel racemic compounds synthesized in this category have shown potent uterine relaxant activity in vitro and significantly delayed the onset of labor in pregnant rats. These compounds also exhibit higher cAMP releasing potential than isoxsuprine hydrochloride (Viswanathan & Chaudhari, 2006).

Antitumor Activity

1-Amino-1-phenylpropan-2-ol hydrochloride derivatives have also been tested for their antitumor activity. Tertiary aminoalkanol hydrochlorides have been synthesized and evaluated for this purpose, suggesting their potential as biologically active compounds in antitumor applications (Isakhanyan et al., 2016).

Antibacterial Activity

The antibacterial properties of 1-amino-1-phenylpropan-2-ol hydrochloride derivatives have been explored as well. Some of these synthesized compounds have shown moderate antibacterial activity, particularly against Gram-positive microorganisms, indicating their potential use in antibacterial treatments (Gasparyan et al., 2015).

Anti-Malarial Activity

Research has also been conducted on the synthesis of 1-aminopropan-2-ols, including derivatives of 1-amino-1-phenylpropan-2-ol hydrochloride, for anti-malarial activities. These compounds have shown micromolar potency against malaria, with some demonstrating effectiveness against both chloroquine-resistant and chloroquine-sensitive strains of Plasmodium falciparum (Robin et al., 2007).

Safety And Hazards

Propriétés

IUPAC Name |

1-amino-1-phenylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(11)9(10)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOJYFJDMKDXOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)N)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-1-phenylpropan-2-ol hydrochloride | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole](/img/structure/B2834671.png)

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2834679.png)

![(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2834690.png)

![3-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2834693.png)